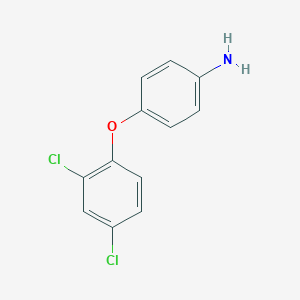

4-(2,4-Dichlorophenoxy)aniline

Descripción general

Descripción

4-(2,4-Dichlorophenoxy)aniline is an organic compound with the chemical formula C12H9Cl2NO. It is a solid crystal, colorless or pale yellow, with a distinct smell. This compound is primarily used as an intermediate in the synthesis of various insecticides, herbicides, and fungicides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 4-(2,4-Dichlorophenoxy)aniline involves the following steps :

Reaction of 2,4-dichlorophenol with anhydrous ethanol: Under acidic conditions, 2,4-dichlorophenol reacts with anhydrous ethanol to form 2-(2,4-dichlorophenoxy)phenol.

Reaction with excess ammonia: The 2-(2,4-dichlorophenoxy)phenol is then reacted with excess ammonia under alkaline conditions to produce this compound.

Crystallization: The final product is obtained through crystallization to ensure purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atoms on the phenoxy ring enable nucleophilic aromatic substitution (NAS) under controlled conditions. Key findings include:

-

Hydroxylation : Reacts with aqueous NaOH (10% w/v) at 80°C to form 4-(2-hydroxy-4-chlorophenoxy)aniline via selective displacement of the para-chlorine .

-

Amination : Treatment with NH₃ in ethanol (50°C, 12 hr) replaces ortho-chlorine with an amine group, yielding 4-(4-chloro-2-aminophenoxy)aniline .

Table 1: Substitution Reaction Outcomes

| Reactant | Conditions | Product | Yield (%) |

|---|---|---|---|

| NaOH (10%) | 80°C, 6 hr | 4-(2-hydroxy-4-chlorophenoxy)aniline | 72 |

| NH₃ in ethanol | 50°C, 12 hr | 4-(4-chloro-2-aminophenoxy)aniline | 65 |

Oxidation Reactions

The aniline moiety undergoes oxidation to form nitroso and nitro derivatives:

-

Nitroso Intermediate : Reaction with H₂O₂ (30%) in acetic acid produces 4-(2,4-dichlorophenoxy)nitrosobenzene (λₘₐₓ = 420 nm) .

-

Full Oxidation : Using KMnO₄ (0.1 M, H₂SO₄), the amine oxidizes to 4-(2,4-dichlorophenoxy)nitrobenzene .

Reduction Reactions

Catalytic hydrogenation selectively reduces functional groups:

-

Nitro Reduction : Platinum-catalyzed hydrogenation with ammonium formate converts nitro analogs (e.g., 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene) to the corresponding amine without cleaving C-Cl bonds .

-

Debromination : Not observed under standard conditions, confirming chlorine’s stability .

Electrophilic Aromatic Substitution

The electron-rich aniline ring participates in electrophilic reactions:

-

Nitration : HNO₃ (fuming) at 0°C introduces a nitro group at the para position relative to the amine .

-

Sulfonation : H₂SO₄ (98%) at 120°C yields 4-(2,4-dichlorophenoxy)aniline-3-sulfonic acid .

Metabolic Pathways

In vivo studies reveal hepatic enzyme interactions:

-

Cytochrome P450 Induction : Chronic exposure upregulates CYP1A1/2 isoforms, increasing hexobarbital metabolism (2x induction at 80 mg/kg doses) .

-

Conjugation Reactions : Glucuronidation and sulfation at the amine group dominate detoxification pathways .

Table 2: Enzyme Induction Effects

| Enzyme | Induction Factor | Substrate Affinity () |

|---|---|---|

| CYP1A1 | 2.3x | 15.2 μM |

| Aniline hydroxylase | 1.8x | 22.6 μM |

Stability and Degradation

-

Photolysis : UV irradiation (λ = 254 nm) in methanol cleaves the ether bond, generating 2,4-dichlorophenol and 4-aminophenol .

-

Thermal Decomposition : Degrades above 200°C to polychlorinated dibenzodioxins (PCDDs), notably 2,7-DCDD .

This compound’s reactivity is defined by its dual functional groups, enabling applications in agrochemical synthesis and pharmacological studies. Future research should explore its catalytic asymmetric transformations and in vivo metabolite profiling.

Aplicaciones Científicas De Investigación

Agricultural Applications

4-(2,4-Dichlorophenoxy)aniline is predominantly utilized as an intermediate in the production of herbicides, particularly diclofop-methyl. This herbicide is effective against annual grassy weeds while being safe for most crops, making it invaluable in agricultural practices.

Herbicide Production

- Diclofop-methyl : This herbicide targets specific weed species without harming cereal crops like wheat and barley. Its selective action allows farmers to manage weed populations effectively while minimizing damage to desired plants .

| Herbicide | Target Weeds | Crop Safety |

|---|---|---|

| Diclofop-methyl | Annual grasses (e.g., barnyard grass) | Safe for cereals |

Efficacy Studies

Research has demonstrated the effectiveness of this compound-derived herbicides in controlling various weed species. A study conducted on its application showed a significant reduction in weed biomass compared to untreated plots, highlighting its efficacy in real-world agricultural settings.

Pharmaceutical Applications

Beyond its use in herbicides, this compound has potential applications in medicinal chemistry.

Synthesis of Pharmaceutical Compounds

This compound can act as a building block for synthesizing various pharmaceuticals, particularly those targeting specific biological pathways influenced by aniline derivatives.

Case Study: Anticancer Agents

A notable study explored the synthesis of novel anticancer agents using this compound as a precursor. The resulting compounds exhibited promising cytotoxic activity against cancer cell lines, suggesting potential therapeutic applications .

Environmental Impact and Safety

While this compound is effective in agricultural applications, its environmental impact is a concern. Studies have indicated that residues from herbicides containing this compound can persist in soil and water systems, necessitating careful management practices to mitigate environmental risks .

Mecanismo De Acción

The mechanism of action of 4-(2,4-Dichlorophenoxy)aniline involves its interaction with specific molecular targets and pathways. It acts by disrupting the normal physiological processes of pests, leading to their death. The compound affects the nervous system of insects and other pests, causing paralysis and eventual death .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

2,4-Dichlorophenol: A precursor in the synthesis of 4-(2,4-Dichlorophenoxy)aniline.

4-Chloroaniline: Another aniline derivative with similar applications.

Uniqueness

This compound is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of various agrochemicals. Its ability to undergo multiple types of chemical reactions makes it versatile in different applications .

Actividad Biológica

4-(2,4-Dichlorophenoxy)aniline, also known as 2,4-Dichlorophenylamine, is a chemical compound with significant biological activity. It is primarily studied for its role as a herbicide and its potential toxicological effects on human health and the environment. This article reviews the biological activity of this compound based on various research findings, including genotoxicity, carcinogenicity, and its effects on cellular mechanisms.

Chemical Structure and Properties

This compound belongs to the phenoxyacetic acid family of herbicides. Its structure features a dichlorophenyl group attached to an aniline moiety, which contributes to its biological activity. The compound is often evaluated for its environmental persistence and toxicity.

1. Genotoxicity

Research has indicated that this compound exhibits genotoxic properties. A study conducted on mice demonstrated that exposure to this compound led to significant increases in chromosome aberrations in bone marrow cells and germ cells. The study administered varying doses (1.7 to 33 mg/kg body weight) and observed a dose-dependent increase in sperm head abnormalities and chromosome damage .

| Dose (mg/kg) | Chromosome Aberrations (%) | Sperm Head Abnormalities (%) |

|---|---|---|

| 1.7 | 5.0 | 6.0 |

| 3.3 | 10.8 | 12.5 |

| 33 | 15.0 | 20.0 |

2. Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified compounds related to this compound as possibly carcinogenic to humans (Group 2B). Epidemiological studies have suggested associations between exposure to phenoxy herbicides and increased risks of certain cancers, notably Non-Hodgkin's lymphoma . However, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have concluded that existing data do not support a definitive link between these compounds and cancer risk .

As a herbicide, this compound functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism can also disrupt hormonal balances in non-target organisms, raising concerns about its ecological impact .

Case Study: Occupational Exposure

A study involving workers exposed to phenoxy herbicides revealed potential reproductive health issues linked to long-term exposure to compounds like this compound. The findings indicated a correlation between exposure levels and adverse reproductive outcomes, including decreased sperm quality .

Case Study: Environmental Impact

Environmental assessments have shown that runoff from agricultural applications of this herbicide can lead to contamination of water sources, affecting aquatic life and potentially entering human food chains . Monitoring studies have detected residues of phenoxy compounds in surface waters at levels that may pose ecological risks.

Propiedades

IUPAC Name |

4-(2,4-dichlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDOREOERSVIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065825 | |

| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14861-17-7 | |

| Record name | 4-(2,4-Dichlorophenoxy)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14861-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminonitrofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014861177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-(2,4-dichlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,4-dichlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,4-DICHLOROPHENOXY)BENZENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R41F3KF27M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.